molecular formula C12H9F3N2O B8167424 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol

2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol

Cat. No.: B8167424
M. Wt: 254.21 g/mol
InChI Key: YBKGQVYPQHWBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol is an organic compound that features a pyridine ring substituted with an amino group, a hydroxyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-(3-(trifluoromethyl)phenyl)pyridin-3-ol with ammonia under specific conditions to introduce the amino group. The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.

Scientific Research Applications

2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 5-Amino-3-(trifluoromethyl)pyridin-2-ol
  • 2-Amino-5-(trifluoromethyl)pyridine
  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol is unique due to the presence of both the trifluoromethylphenyl group and the hydroxyl group on the pyridine ring.

Properties

IUPAC Name

2-amino-5-[3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)9-3-1-2-7(4-9)8-5-10(18)11(16)17-6-8/h1-6,18H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKGQVYPQHWBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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